Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate
CAS No.: 622381-67-3
Cat. No.: VC2005445
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622381-67-3 |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3 |
| Standard InChI Key | KLDBKWMXUMLYJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structure
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate is an organic compound with significant research applications. It belongs to the class of piperazine derivatives, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Basic Identifiers
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 622381-67-3 |
| Molecular Formula | C₁₇H₂₆N₂O₃ |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate |
| InChI Key | KLDBKWMXUMLYJO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO |
The compound features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at one nitrogen atom and a 4-(hydroxymethyl)benzyl substituent at the other nitrogen atom . The Boc group serves as a protective group in organic synthesis, while the hydroxymethyl functionality on the benzyl group provides a reactive site for further chemical modifications.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate are essential for understanding its behavior in various research applications and synthesis procedures.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Light yellow |
| Melting Point | 52-53°C / 125.6-127.4°F |
| Boiling Point | Not determined |
| Density | Not determined |
| Solubility | Limited water solubility |
The compound exists as a light yellow solid at room temperature with a defined melting point range . Its solubility characteristics reflect its molecular structure, with the hydroxymethyl group enhancing water solubility while the tert-butyl and benzyl groups contribute to lipophilicity.
Chemical Reactivity
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate exhibits reactivity primarily through:
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The hydroxymethyl group, which can undergo oxidation, esterification, and other transformations typical of primary alcohols
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The carbamate (Boc) group, which can be cleaved under acidic conditions to reveal the free secondary amine
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The piperazine ring, which provides a rigid scaffold with specific spatial arrangements
The compound is stable under normal conditions but reacts with strong oxidizing agents and strong acids . The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions, making this compound valuable as an intermediate in multi-step organic syntheses.
| Hazard Type | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon exposure .
Precautionary Measures
Safety protocols when handling this compound should include:
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Avoiding breathing dust/fume/gas/mist/vapors/spray
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Thorough washing of hands and exposed skin after handling
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Using only in well-ventilated areas or outdoors
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Wearing appropriate protective gloves, clothing, and eye/face protection
In case of exposure, recommended first aid measures include:
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Skin contact: Wash with plenty of soap and water
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Inhalation: Move to fresh air and maintain comfortable breathing position
-
Eye contact: Rinse cautiously with water for several minutes and remove contact lenses if present
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Ingestion: Clean mouth with water and drink plenty of water afterward
Synthesis Methods
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate can be synthesized through several routes, with variations depending on the starting materials and desired purity.
Standard Synthetic Route
The compound is typically synthesized from the corresponding carboxylic acid derivative through a reduction reaction. A related synthesis for the 3-hydroxymethyl isomer (which follows similar chemistry) is described as follows:
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Start with tert-butyl 4-(3-carboxybenzyl)piperazine-1-carboxylate
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Activate the carboxylic acid using isobutyl chloroformate and N-methylmorpholine in THF at 0°C
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Reduce the activated intermediate using sodium borohydride in water
Alternative Synthesis Methods
Alternative synthesis routes may involve:
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Direct alkylation of N-Boc-piperazine with 4-(hydroxymethyl)benzyl halide
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Reductive amination between N-Boc-piperazine and 4-formylbenzaldehyde followed by selective reduction
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Hydroxymethylation of tert-butyl 4-benzylpiperazine-1-carboxylate using formaldehyde under appropriate conditions
Each method offers different advantages in terms of yield, purity, and scalability for research or industrial applications.
Applications in Research
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate has several important applications in chemical research and pharmaceutical development.
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis due to:
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The protected piperazine scaffold, which is a common structural motif in many pharmaceutical compounds
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The hydroxymethyl group, which provides a convenient handle for further functionalization
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The Boc protecting group, which allows selective chemistry at other positions before revealing the secondary amine
These features make it useful for creating more complex molecules with specific spatial arrangements and functional group patterns.
| Therapeutic Area | Potential Applications |
|---|---|
| Central Nervous System | Antipsychotics, anxiolytics |
| Cardiovascular | Calcium channel modulators |
| Antimicrobial | Antibacterial and antifungal agents |
| Anticancer | Kinase inhibitors, receptor antagonists |
The hydroxymethyl group can serve as a point for linking to other bioactive moieties or for modulating the compound's pharmacokinetic properties, while the piperazine ring provides a rigid scaffold that can influence receptor binding characteristics.
Toxicological Information
Understanding the toxicological profile of tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate is important for risk assessment in research settings.
Ecological Information
Environmental considerations are important when working with chemical compounds like tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate.
Waste Disposal Methods
Chemical waste generators must determine whether the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal .
Regulatory Status
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate is subject to various regulatory frameworks that govern its handling, transport, and disposal.
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